N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole derivative featuring a tetrahydrobenzimidazole core linked to a 4-(trifluoromethoxy)benzyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)24-12-4-1-10(2-5-12)8-20-15(23)11-3-6-13-14(7-11)22-9-21-13/h1-2,4-5,9,11H,3,6-8H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZQTUNLUMXFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124338 | |
| Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-66-0 | |
| Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361393-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Mechanism
The reaction proceeds through a glucose-mediated methine transfer mechanism. D-glucose undergoes acid-catalyzed ring opening to generate an aldehyde intermediate, which condenses with 1,2-diaminocyclohexane to form an α-hydroxy imine. Subsequent tautomerization and oxidation yield the tetrahydrobenzimidazole core. Key optimizations include:
-
Catalyst : TfOH (0.2 equiv) enhances reaction efficiency by facilitating glucose decomposition.
-
Solvent : Water enables greener synthesis while maintaining high yields (70–90%).
-
Temperature : Reactions proceed optimally at 100°C for 1 hour.
Amide Coupling with 4-(Trifluoromethoxy)benzylamine
The final step involves coupling the activated carboxylic acid with 4-(trifluoromethoxy)benzylamine.
Coupling Reagents and Conditions
-
HATU/DIPEA : In dichloromethane (DCM), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) facilitate amide bond formation at 0°C to room temperature, yielding 78–92% product.
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to prevent hydrolysis.
Regioselectivity and Byproduct Mitigation
Competitive N-alkylation is suppressed by maintaining a stoichiometric excess of 4-(trifluoromethoxy)benzylamine (1.5 equiv) and controlling reaction pH (7–8).
Reaction Optimization and Scalability
Large-Scale Synthesis
Scalability is demonstrated in a 10 mmol procedure:
-
Cyclization : 1,2-diaminocyclohexane (10 mmol), D-glucose (10 mmol), TBHP (10 mmol), and TfOH (2 mmol) in H₂O (0.2 M) at 100°C for 1 hour.
-
Oxidation : KMnO₄ (12 mmol) in H₂SO₄ (1 M) at 60°C for 3 hours.
-
Coupling : HATU (11 mmol), DIPEA (22 mmol), and 4-(trifluoromethoxy)benzylamine (15 mmol) in DCM (0.1 M) for 12 hours.
Yield : 77% isolated after column chromatography (ethyl acetate/hexane, 1:1).
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| TfOH Concentration | 0.2 equiv | +25% vs. no acid |
| TBHP Equivalence | 1.0 equiv | Maximizes oxidant efficiency |
| Coupling Temperature | 0°C → RT | Minimizes racemization |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O) confirms >99% purity with a retention time of 12.3 minutes.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitubercular Activity
One of the prominent applications of this compound is in the development of antitubercular agents. It is structurally related to PA-824, a bioreductive drug that has shown efficacy against Mycobacterium tuberculosis. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its activity against resistant strains of tuberculosis .
Anticancer Properties
Research indicates that derivatives of tetrahydrobenzoimidazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the inhibition of certain kinases that are critical for cancer cell proliferation. Studies have shown that modifications in the benzyl moiety can significantly affect the biological activity of these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insight into how modifications to the molecular structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethoxy group | Increases lipophilicity and cellular uptake |
| Variation in benzyl substituents | Alters selectivity towards specific targets |
| Changes in carboxamide position | Affects binding affinity to target proteins |
These insights are crucial for optimizing lead compounds in drug discovery programs.
Study on Antitubercular Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of nitroimidazooxazines and evaluated their antitubercular activity. The compound demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis with minimal cytotoxicity to human cells .
Evaluation of Anticancer Activity
Another study focused on the anticancer properties of related tetrahydrobenzoimidazole derivatives. The results indicated that compounds with similar structural features exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for further development .
Mechanism of Action
The mechanism of action of N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The benzimidazole core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Positional Isomer: N-(2-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Structural Difference : The trifluoromethoxy group is in the ortho position on the benzyl ring instead of para.
- Steric Hindrance: The ortho substituent may introduce steric clashes in binding pockets, reducing affinity for biological targets.
- Physicochemical Properties : Both share the molecular formula C₁₆H₁₆F₃N₃O₂ (MW: 339.31), but differences in substituent positioning may alter solubility and logP .
Benzimidazole Derivatives with Methoxy Substituents
Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide .
- Structural Features :
- Methoxy groups at 3,4-positions on the phenyl ring and a propyl chain on the benzimidazole nitrogen.
- Synthesized via reductive cyclization using sodium dithionite in DMSO.
- Comparison :
- Solubility : Methoxy groups increase hydrophilicity compared to trifluoromethoxy.
- Bioactivity : The propyl chain may enhance membrane permeability but reduce target specificity.
Fluorinated Benzimidazole Carboxamides
Compound: N-(4-((2-Amino-4-fluorophenyl)carbamoyl)benzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carboxamide .
- Structural Features :
- Fluorine atoms on both the benzyl and phenyl groups; molecular weight 498.17 .
- Comparison :
- Metabolic Stability : Fluorine substituents reduce oxidative metabolism, extending half-life.
- Molecular Weight : Higher MW (~498 vs. 339) may limit blood-brain barrier penetration.
Sulfonamide and Thiadiazole Derivatives
Compound : 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxy-benzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide .
- Structural Features :
- Contains a sulfonamide group and thiadiazole ring.
- Synthesized using thionyl chloride for sulfonic acid activation.
- Comparison :
- Bioactivity : Sulfonamides often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase), differing from benzimidazole carboxamides.
- Synthetic Complexity : Multi-step synthesis involving halogenation and coupling reactions.
Metabolic Pathways in Imidazole Derivatives
Study: N-Demethylation of imidazole carboxamides (e.g., DIC) is mediated by liver microsomes, producing formaldehyde and aminoimidazole carboxamide .
- Implications for Target Compound: The benzimidazole core may undergo similar N-demethylation, necessitating structural optimization to improve metabolic stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Analysis via IR Spectroscopy
Key Findings and Implications
- Trifluoromethoxy vs.
- Positional Isomerism : Para-substituted trifluoromethoxy derivatives likely exhibit superior electronic and steric profiles for target engagement compared to ortho isomers .
- Metabolic Considerations : Structural analogs undergo N-demethylation, suggesting the need for prodrug strategies or substituent modification to mitigate rapid metabolism .
Biological Activity
N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a benzyl moiety , which is further connected to a tetrahydrobenzimidazole core . Its molecular formula is with a molecular weight of 339.31 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[[4-(trifluoromethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
| Molecular Formula | C16H16F3N3O2 |
| Molecular Weight | 339.31 g/mol |
| InChI | InChI=1S/C16H16F3N3O2 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of 4-(trifluoromethoxy)benzyl alcohol : This can be achieved by treating 4-(trifluoromethoxy)benzyl chloride with sodium hydride in a suitable solvent.
- Conversion to 4-(trifluoromethoxy)benzyl trichloroacetimidate : The alcohol undergoes reaction with trichloroacetonitrile at low temperatures.
- Cyclization : The intermediate is subjected to cyclization reactions to form the tetrahydrobenzimidazole core.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : It has shown potential against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows for interaction with bacterial enzymes, leading to inhibition of growth .
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antitubercular Activity : In vivo studies demonstrated that the compound exhibits significant efficacy against both replicating and non-replicating Mycobacterium tuberculosis strains, outperforming many existing treatments .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the trifluoromethoxy group enhance the compound's potency against bacterial strains. A study found that certain lipophilic and electron-withdrawing substitutions increased efficacy by over 200-fold compared to parent compounds .
- Toxicological Assessment : Toxicity studies have indicated that the compound has a favorable safety profile in preliminary tests, making it a candidate for further development .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, intermediates like tetrahydrobenzoimidazole cores are synthesized using cyclocondensation of diamines with carbonyl derivatives under inert atmospheres (e.g., N₂). Key intermediates are characterized via ESI-MS for molecular weight confirmation and ¹H/¹³C NMR to verify regiochemistry and substituent positions . Purity is assessed using HPLC (>95%) and elemental analysis.
Advanced: How can statistical experimental design optimize reaction conditions for this compound’s synthesis?
Answer:
Response Surface Methodology (RSM) and factorial designs (e.g., Box-Behnken) are used to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, a 3-level factorial design might identify optimal reflux conditions for imidazole ring closure, minimizing side-product formation. Statistical software (e.g., JMP) analyzes yield data to derive predictive models .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR detects proton environments and carbon frameworks, resolving ambiguities in regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ with <2 ppm error) .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection.
Advanced: What computational strategies predict binding affinity to target proteins?
Answer:
- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions, prioritizing binding poses with low ΔG values.
- Molecular Dynamics (MD) : GROMACS assesses stability of ligand-protein complexes over 100-ns simulations .
- QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity data .
Advanced: How are discrepancies in biological activity data resolved across studies?
Answer:
Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Resolution involves:
- Replicating experiments with standardized protocols (e.g., CLIA guidelines).
- Validating target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., NADH-coupled) measure IC₅₀ against kinases or proteases.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2) assess cytotoxicity .
Advanced: What methodologies study metabolic stability and pharmacokinetics?
Answer:
- In Vitro Microsomal Assays : Liver microsomes (human/rat) quantify metabolic half-life (t₁/₂) via LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis determines free fraction (%) .
- In Vivo PK Studies : Rodent models evaluate bioavailability (%) and clearance rates .
Advanced: How are SAR studies conducted to improve potency?
Answer:
- Analog Synthesis : Substituents (e.g., -CF₃, -OCH₃) are systematically varied at the benzyl or imidazole positions.
- Biological Testing : IC₅₀ comparisons identify critical pharmacophores.
- Co-crystallization : X-ray structures (e.g., PDB entries) guide rational modifications .
Basic: What solvent/reagent considerations are critical for synthesis?
Answer:
- Solvents : THF or DMF for polar intermediates; toluene for high-temperature cyclizations.
- Catalysts : Pd/C for hydrogenation; LDA for deprotonation in low-temperature reactions (-78°C) .
- Safety : Avoid dichloromethane (carcinogen) in large-scale reactions.
Advanced: How is data integrity ensured in collaborative studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
